molecular formula C20H19F2NO5 B2782184 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid CAS No. 2377032-37-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid

Cat. No. B2782184
CAS RN: 2377032-37-4
M. Wt: 391.371
InChI Key: MJBCFRQXWYSDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is also known by other synonyms such as Fmoc-N-Me-Phe (4-Cl)-OH; N-Fmoc-N-methyl-4-chloro-L-phenylalanine .


Synthesis Analysis

The synthesis of this compound can be achieved from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The empirical formula is C20H21NO5 and the molecular weight is 355.38 . More detailed structural analysis can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are subject to ongoing research . More detailed information about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for amino acids in the process of peptide synthesis . It’s particularly useful because it can be removed under mild base conditions, which is essential for the synthesis of peptides that are sensitive to strong acids.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . More detailed safety and hazard information can be found in the referenced papers .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO5/c1-20(27,18(21)22)16(17(24)25)23-19(26)28-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16,18,27H,10H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBCFRQXWYSDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid

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